1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea
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Overview
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea typically involves the reaction of a substituted pyrrole with a fluorophenyl isocyanate and a phenylamine. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine or other bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-chlorophenyl)-3-phenylurea: Similar structure with a chlorine atom instead of fluorine.
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-bromophenyl)-3-phenylurea: Similar structure with a bromine atom instead of fluorine.
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea lies in the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and interactions with other molecules. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can be advantageous in medicinal chemistry.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-13-8-10-15(11-9-13)21(16-7-4-12-19-16)17(22)20-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRYRURWXHCNAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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